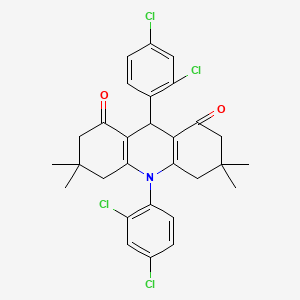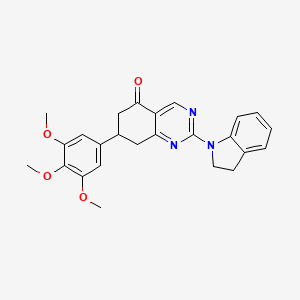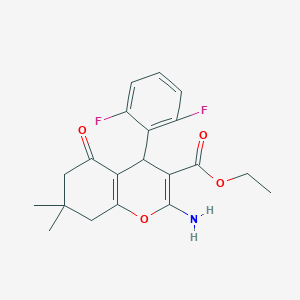![molecular formula C12H9FN4OS B11462597 8-(4-fluorophenyl)-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11462597.png)
8-(4-fluorophenyl)-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization in the presence of a sulfur source such as methylthiol. The reaction conditions often require a solvent like ethanol or acetonitrile and may be catalyzed by acids or bases depending on the specific pathway chosen .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
8-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo[1,5-a][1,3,5]triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazolo[1,5-a][1,3,5]triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to modulate biological activity.
Mechanism of Action
The mechanism of action of 8-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenyl)-2-(methylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one
- 8-(4-Bromophenyl)-2-(methylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one
- 8-(4-Methylphenyl)-2-(methylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one
Uniqueness
The presence of the fluorophenyl group in 8-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE imparts unique electronic properties that can enhance its biological activity and stability compared to its analogs. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9FN4OS |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C12H9FN4OS/c1-19-11-15-10-9(6-14-17(10)12(18)16-11)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,15,16,18) |
InChI Key |
DVDGEZNJMIYLLD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=O)N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B11462518.png)


![2-amino-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11462541.png)
![ethyl 7-butyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462556.png)
![2-[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11462563.png)



![7-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11462575.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11462578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B11462579.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11462586.png)
![Ethyl 4-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11462589.png)
